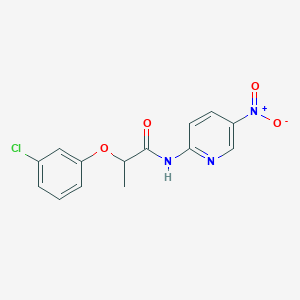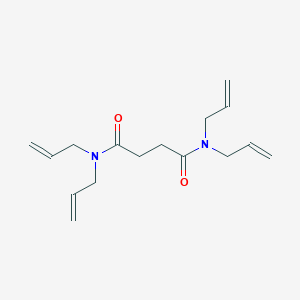
NNN'N'-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE
Overview
Description
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE is a synthetic organic compound characterized by its unique structure, which includes multiple prop-2-en-1-yl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE typically involves the reaction of butanediamide with prop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials, such as hydrogels and nanocomposites, for various industrial applications.
Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Biology: Studied for its role in cell culture and tissue engineering applications, where it can enhance cell adhesion and proliferation.
Mechanism of Action
The mechanism of action of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s multiple prop-2-en-1-yl groups allow it to form stable complexes with target molecules, enhancing its efficacy in various applications. The exact molecular pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound is used in the production of polyurethane coatings and adhesives and has similar chelating and cross-linking properties.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its use in coordination chemistry and as a ligand in metal-catalyzed reactions.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Utilized in the synthesis of surfactants and plasticizers, with applications in the chemical industry.
The uniqueness of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-11-17(12-6-2)15(19)9-10-16(20)18(13-7-3)14-8-4/h5-8H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBZOXNBISMUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCC(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethoxyphenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4033293.png)
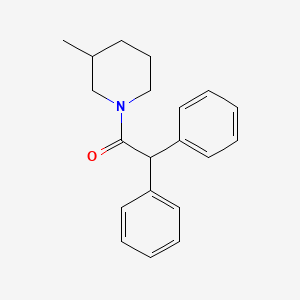
![METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4033317.png)
![N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B4033324.png)
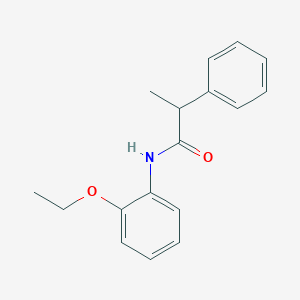
![2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide](/img/structure/B4033336.png)
![2-[2-(6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4033345.png)
![1,4-bis[2-(3-chlorophenoxy)propanoyl]-1,4-diazepane](/img/structure/B4033360.png)
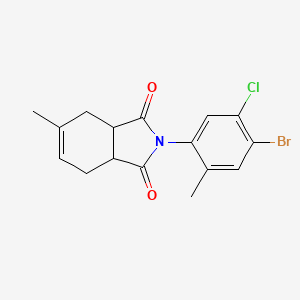
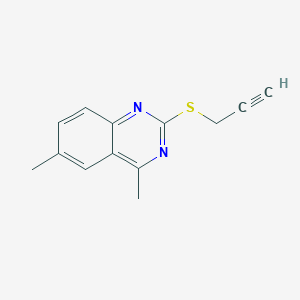
![N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4033384.png)
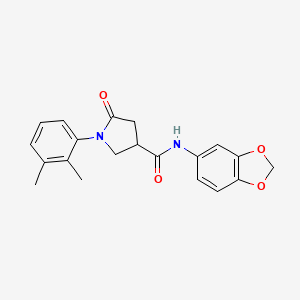
![5-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B4033395.png)
